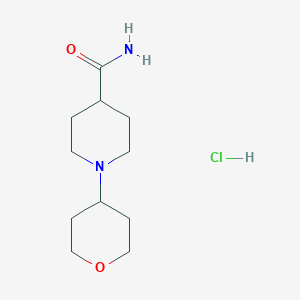
1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide hydrochloride
Übersicht
Beschreibung
This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . It has a tetrahydro-2H-pyran-4-yl group attached to the piperidine ring .
Synthesis Analysis
The synthesis of similar compounds involves cyclization reactions . For instance, the cyclization reaction of tert-butyl-4-methyl 3-oxopiperidine-1,4-dicarboxylate with the hydrazine component can be used to access the privileged piperdine fused pyrazolone scaffold . This scaffold can then be treated with HCl to remove the amine protecting group and subsequently reacted with isocyanates to deliver the final products containing carboxamide linkage in excellent yields .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight varies between 197.28 and 249.73 , depending on the source. The compound’s empirical formula is C11H19NO2 .Wissenschaftliche Forschungsanwendungen
Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
- Application Summary: This compound has been used in the synthesis of potent, selective, and orally available inhibitors of ATM kinase. These inhibitors have demonstrated antitumor potential when combined with DNA double-strand break-inducing agents in mouse xenograft models .
- Methods of Application: The compound is used in the synthesis of inhibitors. The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds .
- Results or Outcomes: The discovery of AZD0156, an exceptionally potent and selective inhibitor of ATM based on an imidazo[4,5-c]quinolin-2-one core. It has good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose .
Antimicrobial and Anticonvulsant Screening
- Application Summary: This compound has been used in the synthesis of novel thiazoles and selenazoles for antimicrobial and anticonvulsant screening .
- Methods of Application: The compound is used in the synthesis of thiazoles and selenazoles. The ketone carbonyl group in the compound can be reduced to a hydroxyl group by appropriate reducing agents .
- Results or Outcomes: Compounds derived from this compound have shown very strong activity against Candida spp. with MIC ranging from 1.95 to 15.62 mg/ml. Some of these compounds also showed protection in the pentylenetetrazole and 6-Hz psychomotor seizure models .
Organic Synthesis and Medicinal Chemistry Intermediate
- Application Summary: This compound is mainly used as an intermediate in organic synthesis and medicinal chemistry, and can be used in the synthesis of cell biology assay reagents .
- Methods of Application: The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .
- Results or Outcomes: The specific outcomes depend on the particular synthesis or assay being conducted .
Synthesis of 4-Aminomethyltetrahydropyran
- Application Summary: 4-Aminomethyltetrahydropyran is a pharmaceutical and organic synthesis intermediate. It is often used to build amide bonds or connect this molecular skeleton to bioactive molecular structures through the nucleophilic nature of the amine .
- Methods of Application: The compound can be used in the synthesis of 4-Aminomethyltetrahydropyran. The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds .
- Results or Outcomes: The specific outcomes depend on the particular synthesis or assay being conducted .
Synthesis of Cell Biology Assay Reagents
- Application Summary: This compound is mainly used as an intermediate in the synthesis of cell biology assay reagents .
- Methods of Application: The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .
- Results or Outcomes: The specific outcomes depend on the particular synthesis or assay being conducted .
Synthesis of ATM Inhibitors
- Application Summary: This compound has been used in the synthesis of potent, selective, and orally available inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase .
- Methods of Application: The compound is used in the synthesis of inhibitors. The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds .
- Results or Outcomes: The discovery of AZD0156, an exceptionally potent and selective inhibitor of ATM based on an imidazo[4,5-c]quinolin-2-one core. It has good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose .
Synthesis of 4-Aminomethyltetrahydropyran
- Application Summary: 4-Aminomethyltetrahydropyran is a pharmaceutical and organic synthesis intermediate. It is often used to build amide bonds or connect this molecular skeleton to bioactive molecular structures through the nucleophilic nature of the amine .
- Methods of Application: The compound can be used in the synthesis of 4-Aminomethyltetrahydropyran. The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds .
- Results or Outcomes: The specific outcomes depend on the particular synthesis or assay being conducted .
Synthesis of Cell Biology Assay Reagents
- Application Summary: This compound is mainly used as an intermediate in the synthesis of cell biology assay reagents .
- Methods of Application: The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .
- Results or Outcomes: The specific outcomes depend on the particular synthesis or assay being conducted .
Synthesis of ATM Inhibitors
- Application Summary: This compound has been used in the synthesis of potent, selective, and orally available inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase .
- Methods of Application: The compound is used in the synthesis of inhibitors. The ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted olefin compounds .
- Results or Outcomes: The discovery of AZD0156, an exceptionally potent and selective inhibitor of ATM based on an imidazo[4,5-c]quinolin-2-one core. 64 has good preclinical phamacokinetics, a low predicted clinical dose, and a high maximum absorbable dose .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c12-11(14)9-1-5-13(6-2-9)10-3-7-15-8-4-10;/h9-10H,1-8H2,(H2,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJSLUYZELMTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)piperidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



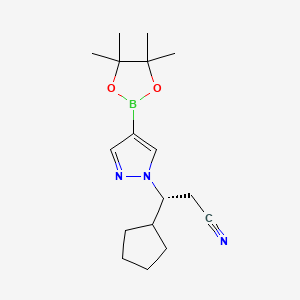
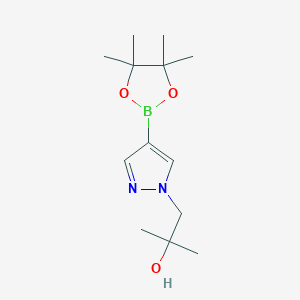
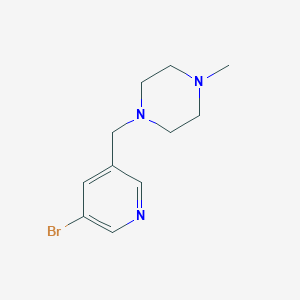

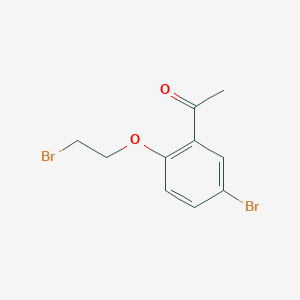
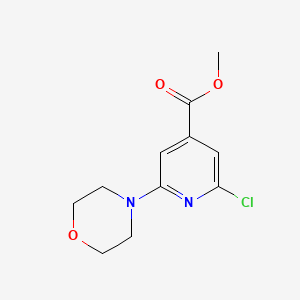

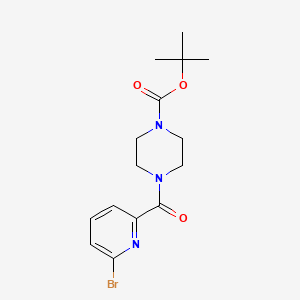
![3-Methyl-3-azaspiro[5.5]undec-7-en-9-one](/img/structure/B1396734.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396736.png)
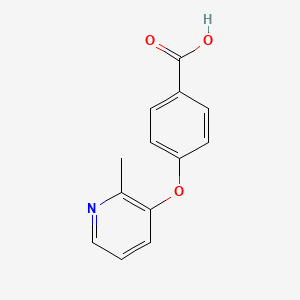

![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)
![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)